molecular formula C20H24ClIN2O2 B5210652 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide

3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B5210652
M. Wt: 486.8 g/mol
InChI Key: BEDMQNHQJPTROI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related benzimidazole compounds involves multiple steps, including halogenation, deoxygenation, and condensation reactions. For instance, a synthesis pathway might start with the reaction of chloro-dimethylpyridine with an alcohol, followed by acetylation, hydrolysis, and halogenation to introduce the desired functional groups. Finally, condensation with mercapto-benzimidazole yields the target compound. This method showcases the complexity and precision required in synthesizing such molecules, highlighting the intricate interplay of reactions to achieve the final product (Pan Xiang-jun, 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the subject compound, often features a benzimidazole core with various substituents influencing its chemical behavior and physical properties. Structural analysis through methods such as X-ray diffraction and molecular dynamics simulations aids in understanding the molecule's geometry, electronic distribution, and intermolecular interactions. For example, studies on similar molecules have shown the significance of π-π interactions and hydrogen bonding in stabilizing the molecular structure (Yi-Le Fu et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, oxidation, and coordination with metals, demonstrating their reactive versatility. The functional groups present in these molecules, such as chlorophenoxy or hydroxypropyl, play crucial roles in their reactivity, allowing for selective transformations and the formation of complexes with different metals. This reactivity is key to exploring the compound's potential applications in materials science and catalysis (D. Spinelli et al., 1992).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, thermal stability, and crystallinity, are influenced by their molecular structure. Studies have shown that these compounds can exhibit high solubility in organic solvents and thermal stability, making them suitable for various applications. The introduction of specific functional groups can further tailor these properties for particular uses (J. Holbrey et al., 2003).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound interacts with biological systems .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling, storage, and disposal .

Future Directions

This could include potential applications of the compound, areas of research interest, and unanswered questions about the compound .

properties

IUPAC Name

1-(4-chlorophenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN2O2.HI/c1-3-6-20-22(2)18-7-4-5-8-19(18)23(20)13-16(24)14-25-17-11-9-15(21)10-12-17;/h4-5,7-12,16,24H,3,6,13-14H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDMQNHQJPTROI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Cl)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide

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